![molecular formula C12H12N4O2 B2806017 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1795416-09-9](/img/structure/B2806017.png)

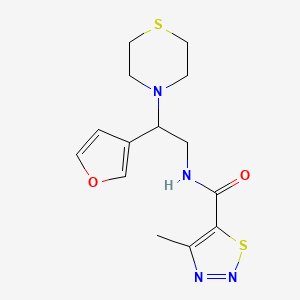

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Aplicaciones Científicas De Investigación

Antitumor Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide and its derivatives, specifically imidazole and its analogs, have shown promising antitumor activities. Imidazole derivatives, including compounds with similar structural features, have been reviewed for their potential as new antitumor drugs. These compounds exhibit a range of biological properties, with some having passed preclinical testing stages. Their antitumor efficacy suggests potential applications in developing treatments for various cancers (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

CNS Penetrability and Activity

The structural components of this compound suggest its potential in penetrating the central nervous system (CNS) for the treatment of neurological disorders. Derivatives of azole, including imidazole, have been studied for their CNS effects. The furan ring, a common feature in these molecules, may enhance CNS penetrability, suggesting a beneficial aspect for treating neurological conditions. These findings support the exploration of such compounds in developing more potent CNS drugs (Saganuwan, 2020).

Medicinal Chemistry and Drug Development

The imidazo[1,2-b]pyridazine scaffold, closely related to the chemical structure , is recognized for its significance in medicinal chemistry, particularly in the synthesis of kinase inhibitors like ponatinib. This insight underscores the compound's utility in crafting derivatives for therapeutic applications in medicine, highlighting its role in the ongoing quest for novel drugs with improved pharmacokinetic profiles and efficacy (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Heterocyclic N-Oxide Derivatives

Heterocyclic N-oxide molecules, including those synthesized from imidazole, exhibit significant potential in organic synthesis, catalysis, and drug applications. These compounds have shown diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The flexibility and biological importance of N-oxide derivatives underscore the potential of this compound in various scientific research applications, especially in drug development and synthetic chemistry (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Mecanismo De Acción

Target of Action

Compounds containing the imidazole moiety have been known to exhibit a broad range of biological properties and can interact with various biological targets .

Mode of Action

It is known that imidazole-containing compounds can interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

It is known that imidazole-containing compounds are highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole-containing compounds are known to exhibit a broad range of biological activities, which suggests that they can have various molecular and cellular effects .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c17-12(10-2-1-9-18-10)13-5-6-15-7-8-16-11(15)3-4-14-16/h1-4,7-9H,5-6H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSXZBRIFAOXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2805939.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2805944.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805945.png)

![5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2805947.png)

![[3-(Dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2805948.png)

![2-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2805950.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide](/img/no-structure.png)